molecular formula C12H10FNO B515571 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 41734-98-9

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B515571
CAS No.: 41734-98-9
M. Wt: 203.21g/mol
InChI Key: KXRCTKTUQDTGQN-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) is a fluorinated derivative of the tetrahydrocarbazole scaffold, a structural motif prevalent in bioactive molecules and organic materials . With a molecular formula of C12H10FNO and a molecular weight of 203.21 g/mol, this compound features a fluorine atom at the 6-position of the carbazole ring, which confers distinct electronic and steric properties that can enhance lipophilicity and binding affinity compared to non-fluorinated analogs . In scientific research, this compound serves as a versatile intermediate and pharmacophore in medicinal chemistry for the synthesis of alkaloids and more complex pharmacologically active agents . Its potential biological activities are under investigation, with studies suggesting that related tetrahydrocarbazolone structures exhibit properties such as anticancer activity through the induction of apoptosis and cell cycle arrest, as well as antimicrobial and anti-inflammatory effects . The mechanism of action is thought to involve interaction with specific enzymatic targets or receptors, modulated by the presence of the electron-withdrawing fluorine atom . Beyond medicinal chemistry, this scaffold is also relevant to material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties . Researchers can utilize this compound in various chemical reactions, including oxidation, reduction, and nucleophilic substitution at the fluorine site, to create a diverse array of derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCTKTUQDTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41734-98-9
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, ethyl 4-oxocyclohexanecarboxylate (25 g, 0.14 mol) and 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) are dissolved in anhydrous ethanol (450 mL) and heated under reflux for 16 hours. The extended reaction time ensures complete cyclization, while ethanol acts as both solvent and proton donor to facilitate the-sigmatropic rearrangement intrinsic to the Fischer mechanism. Cooling the mixture precipitates the crude product, which is purified via recrystallization from heptane/ethyl acetate to yield 35.5 g (98%) of the intermediate ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.

Table 1: Key Parameters for Fischer Indole Synthesis

ParameterValue/Detail
Starting MaterialsEthyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine HCl
SolventEthanol (anhydrous)
TemperatureReflux (78–82°C)
Reaction Time16 hours
WorkupFiltration, solvent evaporation, recrystallization
Yield98%

Mechanistic Insights

The reaction proceeds through acid-catalyzed formation of a phenylhydrazone intermediate, followed by-sigmatropic rearrangement to generate the indole ring. The fluorine substituent on the phenylhydrazine directs regioselectivity, ensuring incorporation at the 6-position of the carbazole. The ethyl ester group at the 3-position stabilizes the intermediate enamine, enhancing reaction efficiency.

Oxidation of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazol-1-ol

ParameterValue/Detail
Oxidizing AgentPyridinium chlorochromate (PCC)
SolventDichloromethane
Temperature0°C to room temperature
Reaction Time4–6 hours
WorkupFiltration, chromatography
Yield75–85% (estimated)

Alternative Cyclization Strategies

Transition-Metal Catalyzed Coupling

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, the Fischer indole synthesis can transition from batch to continuous flow systems. Key advantages include:

  • Improved Heat Management : Exothermic cyclization steps are controlled via precise temperature modulation.

  • Reduced Solvent Use : Ethanol recycle loops minimize waste generation.

  • Automated Crystallization : Inline anti-solvent addition (e.g., heptane) ensures consistent product particle size.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldScalabilityCost EfficiencyEnvironmental Impact
Fischer Indole Synthesis98%HighModerateMedium (ethanol use)
Alcohol Oxidation~80%ModerateHigh (PCC cost)Low
Friedel-CraftsN/ALowLowHigh (AlCl3 waste)

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) logP<sup>calc</sup> Key Features
6-Fluoro-THC (Target) F C₁₂H₁₀FNO 203.21 Not reported ~2.5 (estimated) Electron-withdrawing F enhances polarity and potential metabolic stability.
6-Methyl-THC CH₃ C₁₃H₁₃NO 199.25 Not specified 2.83 Methyl group increases hydrophobicity; used in anti-prion agents.
6-Bromo-THC Br C₁₂H₁₀BrNO 262.12 Not reported ~3.2 Bromine enhances molecular weight and halogen bonding potential; forms N–H⋯O dimers in crystals.
6-Methoxy-THC OCH₃ C₁₃H₁₃NO₂ 215.25 213–214 1.27 Methoxy group improves solubility; irritant properties noted.
6-Chloro-THC Cl C₁₂H₁₀ClNO 219.67 Not reported ~2.8 Chlorine offers moderate electronegativity; used in research intermediates.

Notes:

  • logP : Fluorine’s electronegativity lowers logP compared to methyl but increases it relative to methoxy.
  • Melting Points : Methoxy derivatives exhibit higher melting points due to hydrogen bonding capability.

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (commonly referred to as 6F-THQ) is a fluorinated derivative of tetrahydrocarbazole. Its unique structural features, particularly the presence of a fluorine atom at the 6-position, significantly influence its chemical reactivity and biological activity. This article reviews the biological activities associated with 6F-THQ, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of 6F-THQ is C12H10FNC_{12}H_{10}FN with a molecular weight of approximately 204.24 g/mol. The compound features a fused carbazole structure, which is known for its diverse biological activities.

The biological activity of 6F-THQ is attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to specific receptors or enzymes. This can lead to modulation of various biochemical pathways, making it a candidate for drug development.

Anticancer Potential

Research indicates that carbazole derivatives, including 6F-THQ, exhibit significant anticancer properties. A study highlighted that compounds related to carbazole structures can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Several studies have demonstrated that carbazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Compounds like 6F-THQ may interfere with cell cycle progression, leading to growth inhibition.

Antimicrobial Activity

6F-THQ has also shown promise in antimicrobial applications. Its structural similarity to other bioactive compounds suggests potential effectiveness against bacterial strains. Notably:

  • Inhibition of Bacterial Stress Response : Related compounds have been reported to inhibit the phosphatase activity in bacterial models, indicating potential use as antibacterial agents targeting stress response pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. It acts on specific receptors involved in inflammation, potentially providing therapeutic benefits in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6F-THQ, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,3,4,9-tetrahydro-1H-carbazol-1-oneLacks fluorineModerate anticancer activity
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-oneContains chlorineVarying reactivity and activity
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-oneFluorine at the 8-positionAntibacterial activity against specific strains

This table illustrates how the presence and position of substituents like fluorine or chlorine can influence the biological profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of 6F-THQ:

  • Anticancer Studies : In vitro assays demonstrated that 6F-THQ significantly inhibited the growth of various cancer cell lines at concentrations below those that induce cytotoxicity .
  • Antimicrobial Testing : Research indicated that derivatives similar to 6F-THQ exhibited inhibitory effects on bacterial growth by disrupting cellular signaling pathways involved in stress responses .
  • Anti-inflammatory Research : Preclinical studies showed that treatment with 6F-THQ reduced markers of inflammation in animal models, suggesting potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes halogenation of a carbazole precursor followed by functional group modifications. For example, brominated intermediates (e.g., 2-amino-3-bromo-1H-carbazole) can react with fluorinated reagents under controlled acidic or basic conditions to introduce the fluoro substituent. Deprotection and cyclization steps are critical for forming the tetrahydrocarbazole backbone . Purification often employs column chromatography, and yields are optimized by adjusting reaction time and temperature.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the positions of the fluorine substituent and the tetrahydro ring system. High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula C₁₂H₁₁FNO .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Data :

  • Melting Point : ~213–214°C (similar to methoxy analogs) .
  • Density : Predicted at 1.27–1.30 g/cm³, comparable to carbazole derivatives .
  • Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol .
    • Handling : Store at room temperature in inert atmospheres to prevent oxidation. Use glassware resistant to halogenated solvents .

Q. What safety precautions are required when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) due to potential irritancy (Xi hazard classification).
  • Work in fume hoods to avoid inhalation of organic solvent vapors during synthesis.
  • Follow waste disposal protocols for halogenated compounds to minimize environmental impact .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., non-planarity, dihedral angles) be resolved?

  • Methodological Answer : X-ray diffraction analysis is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model non-planar geometries and intermolecular interactions. For example, dihedral angles between rings (e.g., 15–25°) and hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice . Validate structures using CIF check tools and the IUCr’s structure-validation guidelines .

Q. How do solvent hydrogen-bond donor (HBD) properties affect the compound’s photophysics?

  • Data from Analogs :

  • In methoxy-carbazolones, solvents with high HBD acidity (e.g., methanol) induce redshifted fluorescence due to stabilization of excited-state dipoles.
  • Quantum yields decrease in polar aprotic solvents (e.g., acetonitrile) due to enhanced non-radiative decay .
    • Methodology : Use time-resolved fluorescence spectroscopy and Kamlet-Taft solvent parameters to correlate emission behavior with solvent polarity/HBD strength .

Q. What is the role of this compound in synthesizing bioactive carbazole alkaloids?

  • Applications :

  • Serves as a precursor for antitumor agents (e.g., ellipticine derivatives) via Pd-catalyzed cross-coupling or electrophilic substitutions.
  • Functionalization at the 6-fluoro position enhances selectivity for kinase inhibition .
    • Experimental Design : Optimize reaction conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) to maximize yield of target alkaloids .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

  • Findings :

  • Intermolecular N–H···O bonds form R₂²(10) ring motifs, as seen in 8-methyl analogs.
  • Weak C–H···F interactions contribute to layered packing, affecting mechanical stability .
    • Methodology : Generate Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions and predict polymorphism risks .

Q. What computational challenges arise in modeling its conformational flexibility?

  • Challenges :

  • Accurate DFT calculations require accounting for fluorine’s electronegativity and steric effects on ring puckering.
  • MD simulations reveal temperature-dependent conformational shifts in the tetrahydro ring .
    • Solutions : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections and solvent continuum models (e.g., PCM) .

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